7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Description
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a furan ring, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O3/c1-11-5-6-15(29-2)12(8-11)25-19(28)14-10-18-24-13(16-4-3-7-30-16)9-17(20(21,22)23)27(18)26-14/h3-10H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUKTAZIVSGFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Substitution Reactions: The chlorodifluoromethyl and methoxy-methylphenyl groups are introduced through substitution reactions using appropriate reagents.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy group.
Reduction: Reduction reactions can occur at the carboxamide group or the pyrazolo[1,5-a]pyrimidine core.
Substitution: Various substitution reactions can be performed on the chlorodifluoromethyl group or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,3-dione derivatives, while reduction of the carboxamide group may yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is of interest due to its potential pharmacological activities. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 7-(TRIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. The presence of the chlorodifluoromethyl group, furan ring, and methoxy-methylphenyl group imparts unique reactivity and potential biological activities compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
